

Comparative Analysis of C17H18ClN3O4 Activity Against Known Kinase Inhibitors

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Compound of Interest

Compound Name: C17H18ClN3O4

Cat. No.: B576333

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An Objective Guide for Researchers in Drug Development

Introduction: This guide provides a comparative analysis of the biological activity of the quinazoline derivative **C17H18ClN3O4**. Initial searches indicate a likely typographical error in the molecular formula, with substantial evidence pointing to the intended compound being 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide (C17H14ClN3O4). Due to the limited publicly available bioactivity data for this specific molecule, this comparison utilizes data from a structurally similar compound, 4-(3'-Bromo-4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline, to provide an illustrative performance benchmark against well-established reference compounds. The quinazoline scaffold is a core feature of several approved kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Therefore, this guide will focus on comparing its potential anticancer activity against the known EGFR inhibitors Gefitinib, Erlotinib, and Lapatinib.

Data Presentation: Comparative Cytotoxic Activity

The following table summarizes the cytotoxic activity of a structural analog of the topic compound against human glioblastoma cell lines, compared with the known activity of established EGFR inhibitors against EGFR-expressing cancer cell lines.

Compound	Target(s)	Cell Line	Assay Type	IC50	Reference
Structural Analog (WHI-P154)	Glioblastoma Cells	U373, U87	Cytotoxicity	Micromolar (μ M) range	[1]
Gefitinib	EGFR	NSCLC	Kinase Inhibition / Cell Proliferation	Nanomolar (nM) range	[2] [3] [4]
Erlotinib	EGFR	Various Cancer Cells	Kinase Inhibition / Cell Proliferation	Nanomolar (nM) range	[5] [6] [7]
Lapatinib	EGFR, HER2	Breast Cancer Cells	Kinase Inhibition / Cell Proliferation	Nanomolar (nM) range	[8] [9] [10] [11]

Note: A direct quantitative comparison is challenging due to the different specific compounds and cell lines used in the available studies. However, the data suggests that while the quinazoline core has cytotoxic potential, the specific substitutions on the reference compounds, Gefitinib, Erlotinib, and Lapatinib, confer potent, nanomolar-range inhibitory activity against their target kinases.

Experimental Protocols

A detailed methodology for a standard cytotoxicity assay is provided below. This protocol is representative of the type of experiment used to determine the IC50 values for the compounds listed above.

MTT Cell Proliferation Assay

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- Human cancer cell line (e.g., U373, A549, SK-BR-3)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Test compound and reference compounds
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multi-well spectrophotometer (plate reader)

Procedure:

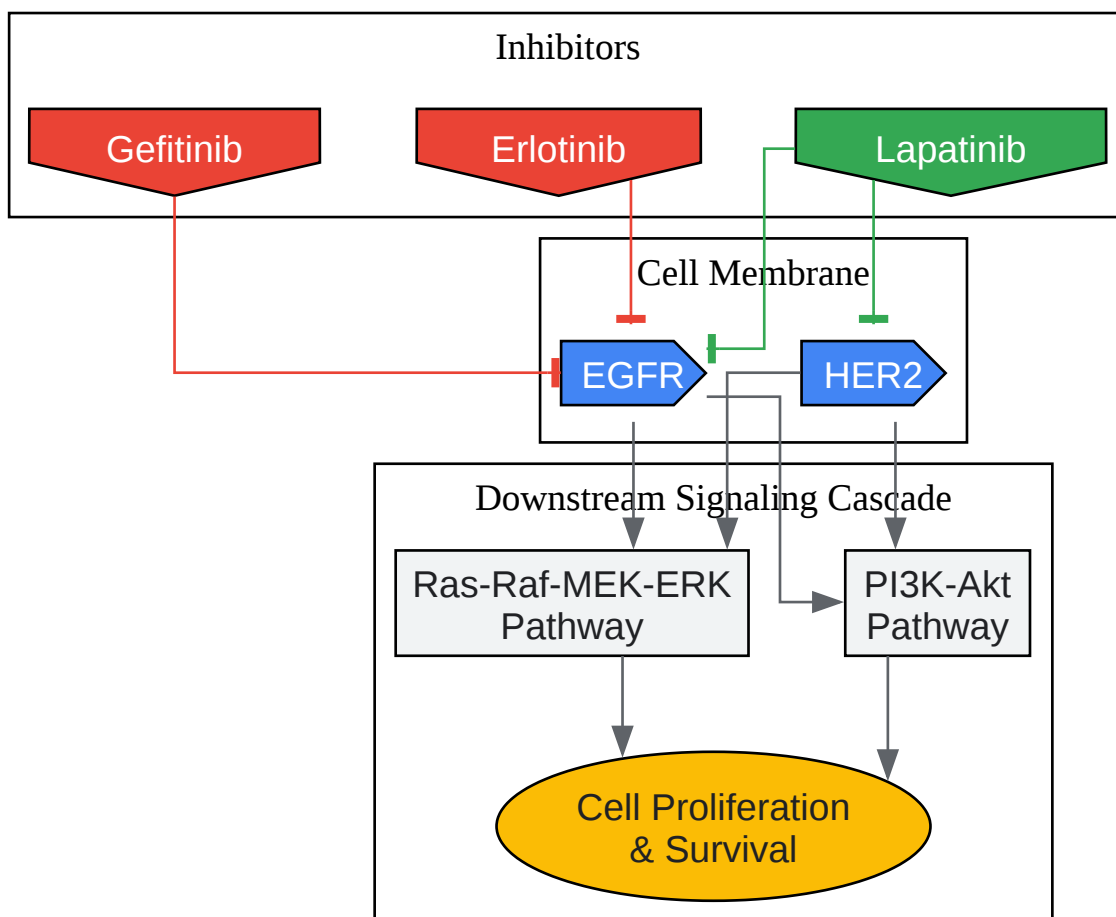
- **Cell Seeding:** Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated overnight to allow for cell attachment.
- **Compound Treatment:** A serial dilution of the test and reference compounds is prepared in the complete culture medium. The medium from the cell plates is removed, and the medium containing the various concentrations of the compounds is added. A control group receiving medium with the vehicle (e.g., DMSO) but no compound is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

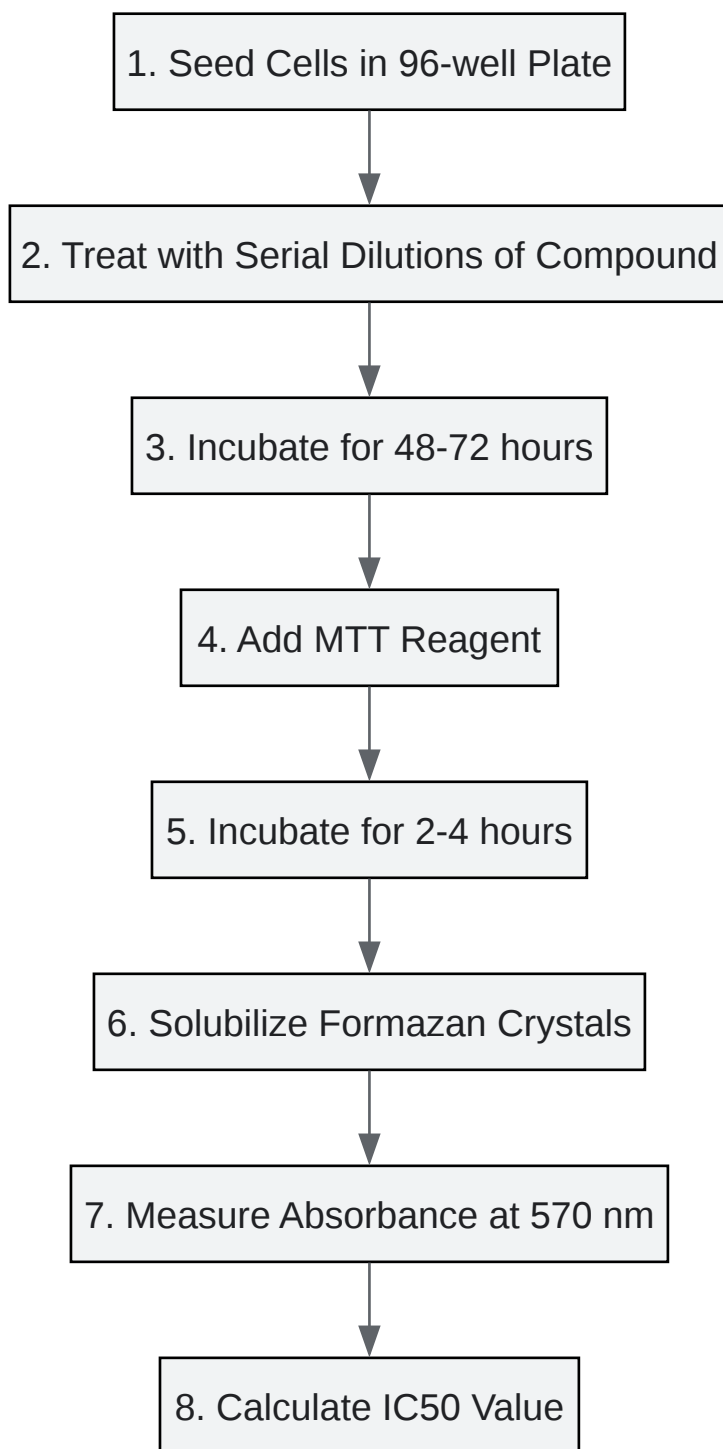
- **MTT Addition:** After the incubation period, the medium is removed, and MTT solution diluted in fresh medium is added to each well. The plates are then incubated for an additional 2-4 hours.
- **Formazan Solubilization:** The MTT-containing medium is removed, and the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete solubilization.
- **Data Acquisition:** The absorbance of each well is measured using a multi-well spectrophotometer at a wavelength of 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The reference compounds—Gefitinib, Erlotinib, and Lapatinib—are known to target receptor tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth and proliferation. The diagram below illustrates the inhibition of the EGFR signaling pathway by these compounds.





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